molecular formula C12H17NO3S B7149795 N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-4,5-dimethylthiophene-2-carboxamide

N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-4,5-dimethylthiophene-2-carboxamide

Cat. No.: B7149795
M. Wt: 255.34 g/mol
InChI Key: MMWGGEXEOBBFTF-UHFFFAOYSA-N
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Description

N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-4,5-dimethylthiophene-2-carboxamide is a complex organic compound that features a unique combination of an oxetane ring and a thiophene ring

Properties

IUPAC Name

N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-4,5-dimethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-8-3-10(17-9(8)2)11(15)13-4-12(5-14)6-16-7-12/h3,14H,4-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWGGEXEOBBFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NCC2(COC2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-4,5-dimethylthiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxymethyl group in the oxetane ring can undergo oxidation to form an aldehyde or carboxylic acid. Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate) .

  • Reduction: : The carboxamide group can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminium hydride) or BH3 (borane).

  • Substitution: : The thiophene ring can undergo electrophilic substitution reactions. For example, halogenation can be achieved using NBS (N-bromosuccinimide) under light or heat.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, BH3

    Substitution: NBS, FeCl3 (for chlorination)

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines

    Substitution: Halogenated thiophenes

Scientific Research Applications

Chemistry

In chemistry, N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-4,5-dimethylthiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable amide bonds makes it a valuable tool in peptide synthesis and protein engineering.

Medicine

Medically, this compound shows potential as a drug candidate due to its structural similarity to known bioactive molecules. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-4,5-dimethylthiophene-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring can act as a bioisostere for other functional groups, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-oxetanemethanol: Similar oxetane structure but lacks the thiophene ring.

    4,5-Dimethylthiophene-2-carboxamide: Contains the thiophene ring but lacks the oxetane moiety.

    N-(2-Hydroxyethyl)-4,5-dimethylthiophene-2-carboxamide: Similar amide linkage but with a different substituent on the nitrogen.

Uniqueness

N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-4,5-dimethylthiophene-2-carboxamide is unique due to the combination of the oxetane and thiophene rings, which imparts distinct chemical and physical properties. This dual-ring structure enhances its versatility in various applications, making it a valuable compound for further research and development.

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